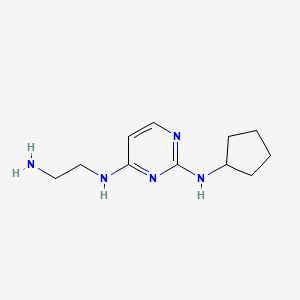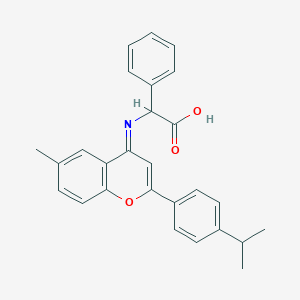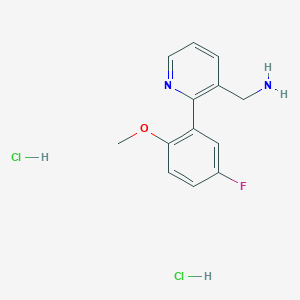
(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines, which can be synthesized through various reactions such as the Umemoto reaction and the Balz-Schiemann reaction . The methoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as methoxide ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its binding affinity and reactivity with various enzymes and receptors. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluoro-2-methoxypyridin-3-yl)boronic acid: This compound shares a similar pyridine structure with a fluorine and methoxy group but differs in its functional group, which is a boronic acid instead of an amine.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound has a similar pyridine ring but includes a furan ring and a methyl group.
Uniqueness
The uniqueness of (2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and methoxy groups enhances its reactivity and binding affinity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15Cl2FN2O |
|---|---|
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
[2-(5-fluoro-2-methoxyphenyl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13FN2O.2ClH/c1-17-12-5-4-10(14)7-11(12)13-9(8-15)3-2-6-16-13;;/h2-7H,8,15H2,1H3;2*1H |
Clé InChI |
FUCHSSYPWFPLPA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)F)C2=C(C=CC=N2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


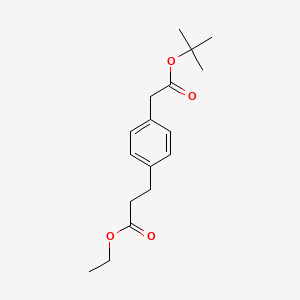

![3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14878725.png)
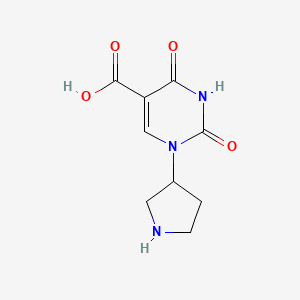
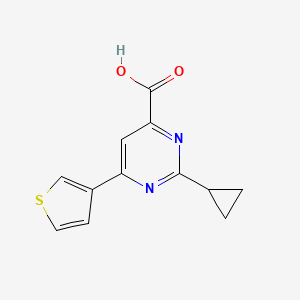
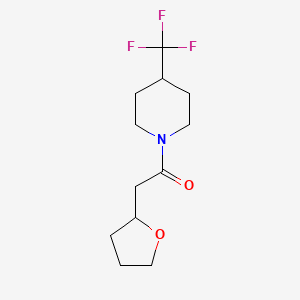
![ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate](/img/structure/B14878739.png)
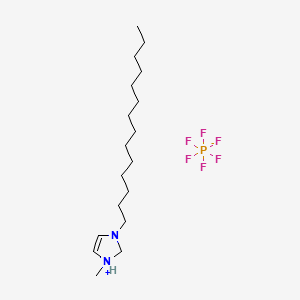
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878747.png)
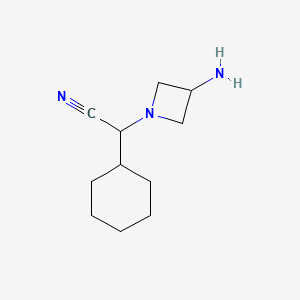
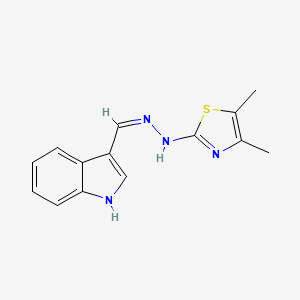
![tert-Butyl ((3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B14878768.png)
